1-(Thiophen-2-yl)propan-1-ol

概述

描述

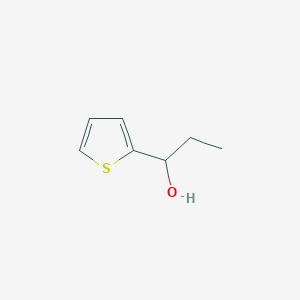

1-(Thiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanol group

准备方法

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(thiophen-2-yl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .

化学反应分析

Types of Reactions: 1-(Thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 1-(thiophen-2-yl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can yield 1-(thiophen-2-yl)propan-1-amine.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.

Major Products:

Oxidation: 1-(Thiophen-2-yl)propan-1-one.

Reduction: 1-(Thiophen-2-yl)propan-1-amine.

Substitution: 1-(Thiophen-2-yl)propan-1-yl chloride or bromide.

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

1-(Thiophen-2-yl)propan-1-ol serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is utilized in the preparation of Duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder. The compound's structural properties enable it to function effectively as a building block in drug formulations, enhancing the efficacy of therapeutic agents .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that related thiophene compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. For example, thiophene derivatives have been explored for their potential against drug-resistant strains of bacteria, showcasing their relevance in combating infections .

Research Applications

Biological Probes

In biological research, this compound is utilized as a probe to study various biochemical processes. Its ability to interact with biological macromolecules allows researchers to investigate mechanisms of action involving thiophene derivatives, contributing to the understanding of cellular functions and disease mechanisms.

Material Science

The compound also finds applications in material science, particularly in the development of organic semiconductors and corrosion inhibitors. Its unique chemical structure enables it to participate in electronic interactions essential for creating advanced materials with specific electrical properties.

Case Studies

作用机制

The mechanism of action of 1-(Thiophen-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, thiophene derivatives are known to inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary based on the compound’s structure and functional groups .

相似化合物的比较

Thiopropamine: A stimulant drug where the phenyl ring is replaced by thiophene, showing similar stimulant effects but with lower potency.

Thiophene-2-carboxylic acid: Another thiophene derivative used in various chemical syntheses.

2-Thiophenemethanol: Similar in structure but with a methanol group instead of propanol.

Uniqueness: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

生物活性

1-(Thiophen-2-yl)propan-1-ol is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiophene ring attached to a propanol moiety, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study by Joksimović et al. (2016), it was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . In vitro assays demonstrated that this compound effectively scavenges free radicals, contributing to its potential in preventing oxidative stress-related diseases. The antioxidant activity is believed to stem from the presence of the thiophene ring, which can stabilize free radicals through resonance .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting membrane integrity and leading to cell death in susceptible microorganisms.

- Free Radical Scavenging : The compound's ability to donate electrons may neutralize reactive oxygen species (ROS), thereby reducing oxidative damage in cells.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial efficacy .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Capacity Assessment

The antioxidant capacity was assessed using the DPPH radical scavenging assay, where this compound showed an IC50 value of 25 µg/mL, demonstrating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

属性

IUPAC Name |

1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGBPBSUXLGTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。